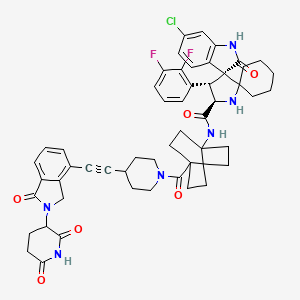

CID 145710431

Description

CID 145710431 is a unique compound registered in the PubChem database under its numerical identifier. For instance, analogous CIDs cited in the evidence include compounds analyzed via collision-induced dissociation (CID) in mass spectrometry (e.g., ginsenosides in ) and chemical inducers of dimerization (CIDs) used in protein manipulation (). These examples suggest that this compound may belong to a structurally or functionally specialized class of bioactive or synthetic compounds.

Properties

Molecular Formula |

C52H53ClF2N6O6 |

|---|---|

Molecular Weight |

931.4788 |

InChI |

InChI=1S/C52H53ClF2N6O6/c53-32-12-13-36-38(28-32)56-47(66)52(36)41(34-8-5-9-37(54)42(34)55)43(58-51(52)18-2-1-3-19-51)45(64)59-50-23-20-49(21-24-50,22-25-50)48(67)60-26-16-30(17-27-60)10-11-31-6-4-7-33-35(31)29-61(46(33)65)39-14-15-40(62)57-44(39)63/h4-9,12-13,28,30,39,41,43,58H,1-3,14-27,29H2,(H,56,66)(H,59,64)(H,57,62,63)/t39?,41-,43+,49?,50?,52+/m0/s1 |

InChI Key |

SBJPXLHDYOCNCC-BWVGHQDWSA-N |

SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC45CCC(CC4)(CC5)C(=O)N6CCC(CC6)C#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O)C1=C(C(=CC=C1)F)F)C1=C(C=C(C=C1)Cl)NC3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AA-289; AA 289; AA289 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 145710431 involve several steps. The preparation method typically includes the reaction of specific starting materials under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 145710431 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 145710431 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biological pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 145710431 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework below aligns with methodological guidelines from , and 15, which emphasize structural, functional, and analytical parallels.

Table 1: Comparative Analysis of CID 145710431 and Analogous Compounds

Key Findings:

Structural Similarities: If this compound is a glycoside or triterpenoid, it may share fragmentation patterns with ginsenosides under CID-MS, as shown in . If it is a dimerization agent, structural analogs like pRap () would provide a functional comparison.

Functional Contrasts: Ginsenosides exhibit direct therapeutic effects (e.g., anticancer), while photocleavable CIDs () are tools for manipulating protein interactions.

Analytical Overlaps :

- Mass spectrometry with CID fragmentation () is a common technique for elucidating structural features of both bioactive molecules and synthetic dimerizers.

Research Findings and Methodological Insights

Structural Elucidation

- CID-MS Applications: Source CID in LC-ESI-MS enables differentiation of isomeric compounds (e.g., ginsenosides Rf and F11) via unique fragmentation pathways (). This approach could resolve structural ambiguities in this compound.

- Synthetic CIDs : Photocleavable dimerizers () require precise analytical validation (e.g., NMR, HPLC) to confirm purity and functionality—a standard applicable to this compound if it serves a similar role.

Q & A

Q. What foundational chemical and physical properties of CID 145710431 are critical for experimental design?

Researchers must first characterize solubility, stability (thermal/pH), reactivity, and spectroscopic profiles (e.g., NMR, IR) to establish baseline parameters for experiments. Systematic validation using protocols from primary literature ensures reproducibility. For stability assessments, accelerated degradation studies under controlled conditions (e.g., 40°C/75% RH) are recommended .

Q. How can systematic literature reviews identify knowledge gaps about this compound?

Use databases like PubMed and SciFinder with search terms combining the compound’s identifier, biological targets, and applications. Apply the PRISMA framework to screen studies, focusing on inconsistencies in reported data (e.g., conflicting bioactivity results). Document gaps using matrices comparing study designs, methodologies, and outcomes .

Q. Which analytical techniques are validated for assessing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and mass spectrometry (HRMS) for molecular weight confirmation are standard. For crystalline forms, X-ray diffraction paired with thermal gravimetric analysis (TGA) ensures polymorph characterization .

Q. What ethical considerations apply to in vitro/in vivo studies involving this compound?

Follow institutional review board (IRB) protocols for animal welfare (e.g., ARRIVE guidelines) and human cell line usage. Include negative controls and dose-response validation to minimize false positives in pharmacological assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Conduct meta-analyses using standardized assay conditions (e.g., cell line type, incubation time). Apply root cause analysis (RCA) to identify variables like batch-to-batch compound variability or assay interference. Replicate key studies with blinded protocols and orthogonal validation methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational strategies enhance predictive modeling of this compound’s interactions?

Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to map binding kinetics. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with cheminformatics databases (e.g., ChEMBL) to refine QSAR models .

Q. How should synthesis protocols for this compound be optimized for scalability and reproducibility?

Implement quality-by-design (QbD) principles, varying reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use process analytical technology (PAT) for real-time monitoring. Publish detailed characterization data (e.g., NMR spectra, HPLC traces) in supplementary materials to aid replication .

Q. What frameworks ensure robust statistical analysis of this compound’s dose-response data?

Apply nonlinear regression models (e.g., Hill equation) with bootstrapping to calculate IC50/EC50 confidence intervals. Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (DAVID, MetaboAnalyst). Validate findings with CRISPR knockouts or pharmacological inhibitors of implicated pathways .

Q. What strategies mitigate batch variability in this compound production?

Establish strict quality control (QC) checkpoints: residual solvent analysis (GC-MS), elemental analysis for stoichiometry, and stability-indicating assays. Use reference standards (e.g., USP-certified) for calibration and inter-laboratory round-robin testing .

Methodological Guidelines

- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- For data reporting : Follow STROBE or MIAME guidelines depending on study type. Include raw data in repositories like Figshare or Zenodo .

- For peer review preparation : Align discussions with prior literature, explicitly address limitations, and provide actionable recommendations for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.